molecular formula C20H17ClN2O4 B3292824 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde CAS No. 881580-97-8

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde

Cat. No.: B3292824
CAS No.: 881580-97-8
M. Wt: 384.8 g/mol
InChI Key: WYXFRHKTTGDHCU-UHFFFAOYSA-N
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Description

This compound (CAS: 881580-97-8) is a pyridazinone derivative featuring a 5-chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl core linked via an ether bond to a 3-ethoxybenzaldehyde moiety. Its molecular formula is C₂₀H₁₇ClN₂O₄ (MW: 384.819 g/mol), with a purity of 95% and storage requirements at +4°C . It is classified as hazardous due to risks including acute toxicity (oral, dermal, inhalation), skin/eye irritation, and environmental toxicity to aquatic life .

Properties

IUPAC Name

4-[5-chloro-1-(4-methylphenyl)-6-oxopyridazin-4-yl]oxy-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-26-17-10-14(12-24)6-9-16(17)27-18-11-22-23(20(25)19(18)21)15-7-4-13(2)5-8-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXFRHKTTGDHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides in the presence of a base.

    Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be accomplished using formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield corresponding alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of the pyridazine ring system, including compounds similar to 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde, exhibit significant antitumor activity. A study demonstrated that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Its structural components enhance its ability to penetrate bacterial membranes, which is crucial for efficacy against resistant strains. Research has highlighted the effectiveness of similar compounds in treating infections caused by multidrug-resistant bacteria .

Enzyme Inhibition
Compounds related to this structure have been studied for their ability to inhibit specific enzymes involved in disease progression, such as kinases and proteases. This inhibition can disrupt cellular signaling pathways that are often upregulated in cancer and other diseases .

Material Science

Polymer Synthesis
The compound is being explored as a monomer in the synthesis of advanced polymers. Its ability to form stable covalent bonds under specific conditions allows for the creation of materials with tailored properties, such as increased thermal stability and mechanical strength. These polymers can be used in coatings, adhesives, and other industrial applications .

Nanotechnology Applications
In nanotechnology, derivatives of this compound are being investigated for their use in drug delivery systems. Their unique chemical properties allow them to encapsulate therapeutic agents effectively, enhancing bioavailability and targeting specific tissues or cells .

Agricultural Chemistry

Pesticidal Activity
Research has indicated that compounds similar to this compound possess pesticidal properties. They have been effective against various pests, including aphids and beetles, making them suitable candidates for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAntitumor activity
Antimicrobial properties
Enzyme inhibition
Material SciencePolymer synthesis
Nanotechnology drug delivery
Agricultural ChemistryPesticidal activity

Case Studies

Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the pyridazine compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Efficacy
In vitro studies showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to leading antibiotics. This suggests potential for development into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential inhibition of enzymes like cyclooxygenases or kinases, which are involved in inflammatory and proliferative pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde
  • Structure : Differs by replacing the p-tolyl group with a phenyl ring.
  • Properties: Similar molecular weight (MW: ~384.8 g/mol) but reduced lipophilicity due to the absence of the methyl group.
4-((5-Chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
  • Structure : Features a 3-(trifluoromethyl)phenyl group instead of p-tolyl.
  • Properties : The electron-withdrawing CF₃ group enhances electrophilicity and metabolic stability. However, it is discontinued (CymitQuimica), likely due to higher production costs or regulatory concerns .

Variations in the Alkoxy Substituent

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde
  • Structure : Replaces the 3-ethoxy group with a 3-methoxy group.
  • Properties : Reduced steric hindrance and lower molecular weight (MW: 370.792 g/mol). Storage conditions remain similar (+4°C), but the methoxy variant exhibits marginally higher solubility in polar solvents .
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile
  • Structure : Substitutes the benzaldehyde group with a benzonitrile moiety and uses a methoxy substituent.
  • Properties : Higher density (1.32 g/cm³) and boiling point (480.9°C) due to the nitrile group’s polarity. The pKa (-3.19) indicates stronger acidity, which may influence receptor binding in pharmacological contexts .

Core Pyridazinone Modifications

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde
  • Structure: Replaces the pyridazinone core with a pyridine ring and introduces a 2,4-dichlorobenzyl group.
  • Properties: Molecular formula C₁₃H₈Cl₃NO₂ (MW: 320.57 g/mol).

Key Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde Pyridazinone p-tolyl, 3-ethoxy 384.819 High lipophilicity; stored at +4°C; acute toxicity risks
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde Pyridazinone Phenyl, 3-ethoxy ~384.8 Discontinued; lower methyl group stability
4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde Pyridazinone p-tolyl, 3-methoxy 370.792 Higher solubility; similar storage
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile Pyridazinone Phenyl, 3-methoxy, benzonitrile 353.76 High boiling point (480.9°C); strong acidity (pKa -3.19)

Research Findings and Implications

  • Toxicity Profile : All variants share acute toxicity risks, but the p-tolyl derivative’s environmental persistence (aquatic toxicity) necessitates stringent disposal protocols .
  • Synthetic Challenges : Fluorinated and nitrile-containing analogs face discontinuation due to complex synthesis or regulatory hurdles, highlighting the p-tolyl/ethoxy combination’s balance of feasibility and functionality .

Biological Activity

Overview of Biological Activity

The compound appears to be a derivative of pyridazine and benzaldehyde, which are known to exhibit a range of biological activities. Compounds with similar structures often have applications in medicinal chemistry due to their potential as pharmacological agents.

Potential Biological Activities

  • Antimicrobial Activity : Many pyridazine derivatives have been studied for their antimicrobial properties. For instance, compounds containing a pyridazine ring have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some studies have indicated that pyridazine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making them a focus for anticancer drug development.
  • Anti-inflammatory Effects : Certain compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Compounds that include aromatic rings often exhibit antioxidant properties, which can protect cells from oxidative stress.

Research Findings and Case Studies

While specific case studies on "4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde" are not available, research on related compounds can provide insights into its potential biological activity:

Compound NameBiological ActivityReference
Pyridazine derivativesAntimicrobial
Benzaldehyde derivativesAnticancer
Ethoxybenzaldehyde compoundsAnti-inflammatory

The biological activities of these types of compounds typically involve:

  • Enzyme Inhibition : Many bioactive compounds act by inhibiting specific enzymes involved in disease processes.
  • Receptor Modulation : Some compounds may interact with cell receptors, altering signaling pathways that lead to therapeutic effects.
  • DNA Interaction : Certain derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Q & A

Q. What synthetic routes are recommended for 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Pyridazine Core Formation : Use of hydrazine derivatives to construct the dihydropyridazinone ring, as seen in structurally related compounds .
  • Oxy-Linkage Installation : Coupling the pyridazine moiety with the benzaldehyde fragment via Mitsunobu or SNAr reactions under controlled temperatures (60–80°C) and inert atmospheres .
  • Optimization : Solvent selection (e.g., DMF for polar intermediates, ethanol for precipitates) and catalysts (e.g., Pd for cross-couplings) are critical. Purity (>95%) can be confirmed via HPLC .

Advanced Question

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or anisotropic environments. To resolve these:

  • X-ray Crystallography : Use programs like WinGX/ORTEP to validate the solid-state structure and compare bond lengths/angles with computational models .
  • DFT Calculations : Perform geometry optimization (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify discrepancies caused by solvent effects or conformational flexibility .
  • Variable-Temperature NMR : Probe temperature-dependent shifts to detect tautomeric equilibria or rotational barriers .

Basic Question

Q. What methodologies are employed to assess the purity and stability of this compound under various storage conditions?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., hydrolysis of the aldehyde group) .
  • Storage Recommendations : Store in airtight containers at RT, desiccated, and shielded from light to prevent oxidation .

Advanced Question

Q. What experimental designs are suitable for evaluating the environmental fate and transformation products of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory Studies : Assess hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (OECD 301B) to identify primary transformation products .
  • Ecotoxicology : Use microcosm models (e.g., soil/water systems) to study bioaccumulation and effects on microbial communities .
  • Analytical Workflows : Employ HRMS/MS for non-target screening to detect unknown metabolites and quantify their persistence .

Basic Question

Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis with WinGX/ORTEP provides precise bond parameters and confirms stereochemistry .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
    • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .

Advanced Question

Q. What in silico approaches predict the compound’s bioavailability and interaction with biological targets?

Methodological Answer:

  • Pharmacokinetics : Use QSAR models (e.g., SwissADME) to predict LogP, solubility, and CYP450 interactions. Molecular weight (>400 Da) and topological polar surface area (>80 Ų) may limit blood-brain barrier penetration .
  • Docking Studies : Employ AutoDock Vina to simulate binding to hypothetical targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET Profiling : Predict hepatotoxicity (e.g., using ProTox-II) and cardiotoxicity risks based on structural alerts (e.g., reactive aldehyde group) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-ethoxybenzaldehyde

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